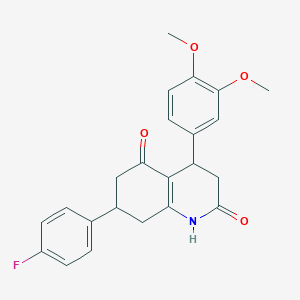

![molecular formula C20H17N9O3 B5505942 N-[4-(2-{[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-1H-1,2,3-triazol-4-yl]carbonyl}carbonohydrazonoyl)phenyl]acetamide](/img/structure/B5505942.png)

N-[4-(2-{[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-1H-1,2,3-triazol-4-yl]carbonyl}carbonohydrazonoyl)phenyl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions, often starting with the conversion of benzoic acid into more complex derivatives like ethyl benzoate, benzohydrazide, and subsequently into oxadiazole or triazole derivatives through reactions with various substituted acetamides or amidoximes. These processes are characterized by reactions under specific conditions, utilizing catalysts like DMF and sodium hydride, and achieving target compounds through stepwise transformations (Rehman et al., 2016), (Panchal & Patel, 2011).

Molecular Structure Analysis

The molecular structure of similar compounds is often elucidated using a combination of spectroscopic techniques, including EI-MS, IR, 1H-NMR, and sometimes X-ray crystallography. These methods confirm the successful synthesis and detailed structure of the compounds, showcasing the presence of oxadiazole, triazole, and acetamide groups in their architecture (Karpina et al., 2019).

Chemical Reactions and Properties

Chemical reactions involving these compounds can include cyclization, amidation, and alkylation, leading to the formation of various heterocyclic structures. The reactivity is often influenced by the presence of functional groups like oxadiazole and triazole rings, which participate in the reactions under controlled conditions, yielding products with potential biological activities (Gul et al., 2017).

Physical Properties Analysis

The physical properties of these compounds, such as melting points and solubility, are influenced by their molecular structure. The presence of specific functional groups and the overall molecular geometry can affect these properties, which are critical for determining their application and handling characteristics.

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are significantly determined by the presence of reactive groups like amino, oxadiazole, and triazole. These compounds exhibit varied biological activities, which are often explored through antimicrobial and hemolytic activity assays. The structure-activity relationship (SAR) is crucial for understanding their potential as biological agents (Yu et al., 2017).

Applications De Recherche Scientifique

Antimicrobial and Hemolytic Activities

A series of N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides were synthesized and screened for antimicrobial & hemolytic activity. The compounds exhibited variable activity against selected microbial species, with one compound showing the most activity against the selected panel of microbes. This research highlights the potential for developing new antimicrobial agents from this class of compounds (Rehman et al., 2016).

Antitumor Activity

In another study, N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems were synthesized and screened for their potential antitumor activity in vitro against approximately 60 human tumor cell lines. Two compounds were found to have considerable anticancer activity against some cancer cell lines, suggesting the utility of these compounds in cancer therapy (Yurttaş et al., 2015).

Antioxidant Activity

Novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives were synthesized and characterized, with their antioxidant activity determined in vitro. The study demonstrated significant antioxidant activity, indicating the potential for these complexes in oxidative stress-related applications (Chkirate et al., 2019).

Local Anaesthetic Activities

2-Aminothiazole and 2-aminothiadiazole derivatives were synthesized and screened for their local anaesthetic activity using the rat sciatic nerve model. The study aimed at finding new local anaesthetics, highlighting the importance of such derivatives in medical applications (Badiger et al., 2012).

Energetic Materials

Compounds based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan as insensitive energetic materials were synthesized, characterized, and evaluated for their thermal stabilities and detonation performance. This research explores the application of such compounds in the development of safer energetic materials (Yu et al., 2017).

Orientations Futures

The development of novel efficient and convenient methods for the synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . This compound, with its complex structure and potential biological activity, could be a subject of future research in medicinal chemistry and drug discovery.

Propriétés

IUPAC Name |

N-[(E)-(4-acetamidophenyl)methylideneamino]-1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N9O3/c1-12(30)23-15-9-7-13(8-10-15)11-22-25-20(31)16-17(14-5-3-2-4-6-14)29(28-24-16)19-18(21)26-32-27-19/h2-11H,1H3,(H2,21,26)(H,23,30)(H,25,31)/b22-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZVQIXXWHYINEN-SSDVNMTOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C=NNC(=O)C2=C(N(N=N2)C3=NON=C3N)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=CC=C(C=C1)/C=N/NC(=O)C2=C(N(N=N2)C3=NON=C3N)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N9O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{4-[(E)-({[1-(4-Amino-1,2,5-oxadiazol-3-YL)-5-phenyl-1H-1,2,3-triazol-4-YL]formamido}imino)methyl]phenyl}acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4,5-bis(dimethylamino)-1-naphthyl]ethanone](/img/structure/B5505893.png)

![methyl 4-[(1-piperidinylcarbonothioyl)amino]benzoate](/img/structure/B5505898.png)

![2-{[1-(3-hydroxyphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5505899.png)

![(3S*,4S*)-1-(2-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-propyl-3-pyrrolidinecarboxylic acid](/img/structure/B5505907.png)

![5-{3-[(4-chlorophenoxy)methyl]-4-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5505920.png)

![(1R*,3S*)-7-(1,3-benzodioxol-5-ylcarbonyl)-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5505928.png)

![1-(4-chlorophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5505934.png)

![6-[4-(3-methylbutanoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5505957.png)

![3-{[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenol](/img/structure/B5505961.png)

![N'-[4-(dipropylamino)benzylidene]-2-hydroxybenzohydrazide](/img/structure/B5505965.png)

![N-(5-chloro-2-pyridinyl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5505967.png)

![N-ethyl-4-methyl-6-[4-(3-methylbutanoyl)-1-piperazinyl]-2-pyrimidinamine](/img/structure/B5505975.png)